(4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a pyrazole ring and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (4-(1H-Pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets .
Comparison with Similar Compounds
Similar Compounds
(4-(1H-Pyrazol-4-yl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid: Contains a sulfonyl group instead of a trifluoromethyl group, leading to different applications and reactivity.
Properties
Molecular Formula |
C10H8BF3N2O2 |
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Molecular Weight |
255.99 g/mol |
IUPAC Name |
[4-pyrazol-1-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H8BF3N2O2/c12-10(13,14)8-6-7(11(17)18)2-3-9(8)16-5-1-4-15-16/h1-6,17-18H |
InChI Key |
UMJJUUHLYPFXBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2C=CC=N2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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